Home > Products > Screening Compounds P91999 > L-DOPA Ethyl Ester Hydrochloride
L-DOPA Ethyl Ester Hydrochloride - 39740-30-2

L-DOPA Ethyl Ester Hydrochloride

Catalog Number: EVT-267907
CAS Number: 39740-30-2
Molecular Formula: C11H16ClNO4
Molecular Weight: 261.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prodrug of levodopa with greater gastric solubility and significant brain penetration
An active ingredient in preparations for the treatment of Parkinson’s disease.
Etilevodopa HCl is a prodrug of levodopa with greater gastric solubility and significant brain penetration.
Source and Classification

L-DOPA Ethyl Ester Hydrochloride is derived from L-DOPA (levodopa), which is a naturally occurring amino acid and a precursor to dopamine. It is classified as an amino acid ester and falls under the category of pharmaceutical compounds used primarily for neurological disorders such as Parkinson's disease. The compound is known for its role in neurotransmitter synthesis pathways, particularly in the conversion to dopamine through enzymatic interactions.

Synthesis Analysis

The synthesis of L-DOPA Ethyl Ester Hydrochloride typically involves the esterification of L-DOPA with ethanol. This process can be summarized as follows:

  1. Reagents: L-DOPA (3,4-dihydroxyphenylalanine) and ethanol are the primary reactants. A strong acid catalyst, such as hydrochloric acid or thionyl chloride, is often employed.
  2. Reaction Conditions: The reaction is usually conducted under reflux conditions at approximately 79°C for several hours to ensure complete esterification.
  3. Purification: After the reaction, the crude product undergoes purification through recrystallization or chromatography to achieve high purity levels suitable for pharmaceutical use .

The Milman process is one notable method that emphasizes efficiency and yields a non-hygroscopic product with minimal impurities. This method involves vacuum distillation to remove volatiles and subsequent adjustments of pH to isolate the free base form of L-DOPA Ethyl Ester .

Molecular Structure Analysis

The molecular formula of L-DOPA Ethyl Ester Hydrochloride is C11H15ClN2O4C_{11}H_{15}ClN_{2}O_{4}. The structure features:

  • Amino Group: Contributing to its classification as an amino acid derivative.
  • Dihydroxyphenyl Group: Critical for its biological activity as it relates to dopamine synthesis.
  • Ethyl Ester Group: Enhances lipid solubility compared to L-DOPA.

The compound exhibits a melting point range of 87-89°C and has been characterized using various spectroscopic techniques, including infrared spectroscopy .

Chemical Reactions Analysis

L-DOPA Ethyl Ester Hydrochloride participates in several chemical reactions:

  1. Oxidation Reactions: The dihydroxyphenyl group can be oxidized to form quinones.
  2. Reduction Reactions: The amino group can be reduced to yield primary amines.
  3. Substitution Reactions: Hydroxyl groups may undergo nucleophilic substitutions under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

L-DOPA Ethyl Ester Hydrochloride functions primarily as a prodrug for L-DOPA. Upon administration, it is hydrolyzed in vivo to release L-DOPA, which then crosses the blood-brain barrier and converts into dopamine through enzymatic action by aromatic L-amino acid decarboxylase. This mechanism is crucial in treating Parkinson's disease symptoms by replenishing dopamine levels in the brain .

Physical and Chemical Properties Analysis

L-DOPA Ethyl Ester Hydrochloride exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: 87-89°C.

These properties make it suitable for various pharmaceutical formulations .

Applications

L-DOPA Ethyl Ester Hydrochloride has diverse applications across multiple fields:

  1. Pharmaceuticals: Primarily used in formulations for treating Parkinson's disease by increasing dopamine levels.
  2. Chemical Research: Acts as a precursor in synthesizing complex organic molecules.
  3. Biological Studies: Investigated for its role in neurotransmitter pathways and enzyme interactions.

Additionally, ongoing research explores its potential therapeutic effects beyond neurological disorders .

Historical Development and Chemical Design of L-DOPA Ethyl Ester Hydrochloride as a Prodrug

Evolution of Dopaminergic Prodrug Strategies in Parkinsonian Therapeutics

The development of L-DOPA ethyl ester hydrochloride is rooted in the mid-20th century breakthroughs in Parkinson’s disease (PD) therapeutics. The isolation of L-3,4-dihydroxyphenylalanine (levodopa or L-DOPA) from Vicia faba seedlings in 1913 marked the initial step, but its therapeutic potential remained unrealized until the 1960s [4]. George Cotzias’ pivotal 1967 clinical study demonstrated that high-dose oral L-DOPA (up to 16 g/day) dramatically alleviated parkinsonian symptoms, establishing it as the "gold standard" for dopamine replacement therapy [4]. However, challenges like poor oral bioavailability (∼10%) and extensive peripheral metabolism limited its efficacy. Only ~1% of administered L-DOPA crossed the blood-brain barrier (BBB), necessitating strategies to enhance delivery [1] [4].

Early prodrug approaches focused on improving BBB permeability through chemical modifications. Dopamine itself was ineffective due to its hydrophilicity and inability to traverse the BBB [1]. This led to ester-based prodrugs, starting with simple alkyl esters like L-DOPA methyl ester in the 1980s. However, toxicity concerns emerged due to methanol release during hydrolysis [8]. By the 1990s, ethyl ester derivatives gained traction as safer alternatives, culminating in the optimized synthesis of L-DOPA ethyl ester hydrochloride (etilevodopa hydrochloride) [5] [8].

Table 1: Key Milestones in Dopaminergic Prodrug Development

YearDevelopmentSignificance
1913Isolation of L-DOPA by GuggenheimFirst identification of the compound from plant sources
1967Cotzias’ high-dose L-DOPA protocolEstablished L-DOPA as clinically effective for PD
1980sSynthesis of L-DOPA methyl esterAddressed solubility but raised methanol toxicity concerns
1990sPatenting of stable L-DOPA ethyl ester formsResolved hygroscopicity issues; enabled pharmaceutical formulations [8]

Rationale for Ethyl Esterification in Levodopa Analog Design

Ethyl esterification of L-DOPA directly addresses three critical limitations of native L-DOPA:

  • Enhanced Solubility: The hydrochloride salt form of L-DOPA ethyl ester exhibits significantly greater aqueous solubility (>12 mg/mL) compared to L-DOPA itself. This facilitates faster gastric dissolution and absorption [9] [10].
  • Improved Bioavailability: Upon oral administration, etilevodopa passes unchanged through the stomach. In the duodenum, nonspecific esterases rapidly hydrolyze it to L-DOPA and ethanol. This bypasses erratic gastric metabolism, leading to quicker absorption and higher plasma L-DOPA concentrations. Studies show a shortened time to maximum concentration (T~max~) compared to standard L-DOPA [2] [7].
  • Mitigated Toxicity Profile: Unlike the methyl ester (which releases methanol upon hydrolysis), the ethyl ester releases ethanol, a metabolite with a significantly wider safety margin, particularly relevant for elderly PD patients with potentially compromised hepatic function [8].

Table 2: Physicochemical and Metabolic Advantages of L-DOPA Ethyl Ester vs. L-DOPA

PropertyL-DOPAL-DOPA Ethyl Ester HClAdvantage
Aqueous SolubilityLowHigh (>12 mg/mL) [9]Faster gastric dissolution
Log P (Lipophilicity)Low (hydrophilic)HigherImproved passive membrane permeation
Primary Metabolic RoutePeripheral decarboxylationEsterase hydrolysisMore predictable conversion to L-DOPA in intestine
Toxic MetaboliteNone (but low efficacy)Ethanol (low toxicity)Safer chronic use profile [8]

Chemical synthesis involves reacting L-DOPA with ethanol under acidic catalysis (e.g., thionyl chloride). Critical to pharmaceutical utility is obtaining the crystalline, non-hygroscopic free base or hydrochloride salt with high purity (≥97%), achieved through meticulous purification under controlled conditions (low temperature, antioxidant protection, specific pH adjustment) [5] [8].

Comparative Analysis of Ester vs. Phosphoramidate Prodrug Architectures

While ester-based prodrugs like etilevodopa dominated initial development, phosphoramidate-based systems emerged as alternatives offering distinct release kinetics and stability profiles.

  • Ester Prodrugs (e.g., L-DOPA Ethyl Ester):
  • Mechanism: Rely on ubiquitous esterases for rapid hydrolysis in the intestine or bloodstream. Release L-DOPA quickly.
  • Advantages: Relatively simple synthesis, established metabolic pathway, rapid onset of action. L-DOPA ethyl ester hydrochloride demonstrates significantly faster passage to the small intestine and absorption vs. L-DOPA [2].
  • Limitations: Susceptible to chemical hydrolysis in acidic environments, potentially leading to premature release. Stability requires careful formulation (e.g., acidic buffers for solutions) [8].

  • Phosphoramidate Prodrugs (e.g., L-DOPA Phosphoramidates):

  • Mechanism: Utilize pH-sensitive P-N bond cleavage. Designed for controlled, sustained release. Hydrolysis is triggered by protonation at low pH (e.g., stomach), followed by nucleophilic attack, releasing L-DOPA monophosphate, which is subsequently dephosphorylated [3] [6].
  • Advantages: Tunable release kinetics based on structure (e.g., neighboring carboxylic acid groups accelerate hydrolysis at pH 7.4). Offer potential for prolonged plasma levels (e.g., half-lives ~10 hours at pH 7.4 for specific designs), potentially reducing dosing frequency and motor fluctuations [3] [6].
  • Limitations: More complex synthetic routes (e.g., requiring protected H-phosphonates, palladium-catalyzed deprotection) [6]. Stability at gastric pH can be variable; some derivatives require double-prodrug strategies (esterification of L-DOPA's carboxyl group) to survive the stomach intact [3].

Table 3: Comparative Analysis of Prodrug Architectures for L-DOPA Delivery

FeatureEster Prodrugs (e.g., Etilevodopa)Phosphoramidate Prodrugs
Release MechanismEsterase hydrolysispH-dependent P-N bond hydrolysis
Release KineticsRapidControlled/Sustained (tunable)
Primary Release SiteDuodenum/BloodstreamStomach (pH 3) or Systemic (pH 7.4)
Synthetic ComplexityLow to ModerateHigh
Representative Half-life (pH 7.4)Minutes (rapid conversion)Hours (e.g., 9.9 h for compound 1b) [3]
BBB PenetrationVia L-amino acid transporter (as L-DOPA)Requires release of L-DOPA first
Key ChallengeChemical instability in acidOptimizing stability at pH 3 for oral use

Despite the promise of phosphoramidates, L-DOPA ethyl ester hydrochloride reached more advanced clinical development (Phase III trials) [1] [8]. Its relative synthetic simplicity, proven absorption profile, and established safety (ethanol vs. methanol) solidified its position as a clinically relevant prodrug, even if newer architectures like phosphoramidates offer intriguing possibilities for future sustained-release formulations.

Properties

CAS Number

39740-30-2

Product Name

L-DOPA Ethyl Ester Hydrochloride

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride

Molecular Formula

C11H16ClNO4

Molecular Weight

261.7 g/mol

InChI

InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1

InChI Key

CVQFXVIIFKVRCK-QRPNPIFTSA-N

SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl

Solubility

Soluble in DMSO

Synonyms

Etilevodopa HCl

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.